molecular formula C20H13Cl2N5OS B11683170 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol

Cat. No.: B11683170
M. Wt: 442.3 g/mol
InChI Key: OMUUILJZYRYNHW-JUWQRPIRSA-N
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Description

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring, a hydrazinylidene group, and a diazenylphenol moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced by reacting the benzothiazole derivative with hydrazine hydrate under reflux conditions.

    Diazenylphenol Formation: The final step involves the coupling of the hydrazinylidene intermediate with 2,4-dichlorophenyl diazonium salt in an alkaline medium to form the diazenylphenol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydrazinylidene groups.

    Reduction: Reduction reactions can target the diazenyl and benzothiazole rings, leading to the formation of amines and other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its potential fluorescence properties.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, and it may be investigated for its therapeutic effects in various diseases.

Industry

    Dye and Pigment Production: The compound’s diazenyl group makes it suitable for use in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol
  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-Acetyl-L-tryptophan
  • 2-Ethyl-2-methylsuccinic acid

Uniqueness

The uniqueness of this compound lies in its combination of benzothiazole, hydrazinylidene, and diazenylphenol moieties, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H13Cl2N5OS

Molecular Weight

442.3 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(2,4-dichlorophenyl)diazenyl]phenol

InChI

InChI=1S/C20H13Cl2N5OS/c21-13-5-7-16(15(22)10-13)26-25-14-6-8-18(28)12(9-14)11-23-27-20-24-17-3-1-2-4-19(17)29-20/h1-11,28H,(H,24,27)/b23-11+,26-25?

InChI Key

OMUUILJZYRYNHW-JUWQRPIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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